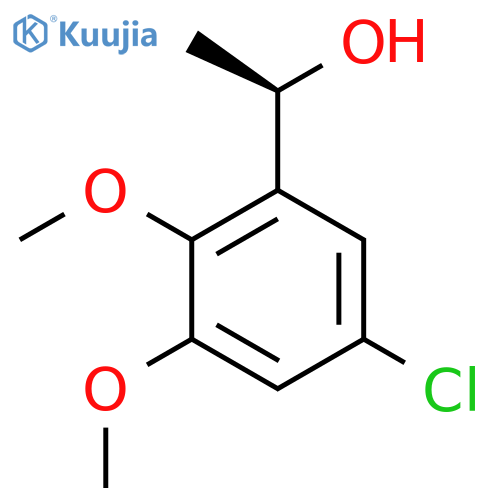Cas no 2227918-46-7 ((1R)-1-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol)

2227918-46-7 structure
商品名:(1R)-1-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol
(1R)-1-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- (1R)-1-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol
- 2227918-46-7
- EN300-1979712
-
- インチ: 1S/C10H13ClO3/c1-6(12)8-4-7(11)5-9(13-2)10(8)14-3/h4-6,12H,1-3H3/t6-/m1/s1
- InChIKey: SSWSVUDBJHGMQN-ZCFIWIBFSA-N
- ほほえんだ: ClC1C=C(C(=C(C=1)[C@@H](C)O)OC)OC
計算された属性
- せいみつぶんしりょう: 216.0553220g/mol
- どういたいしつりょう: 216.0553220g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 177
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 38.7Ų
(1R)-1-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1979712-1.0g |
(1R)-1-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol |
2227918-46-7 | 1g |
$1014.0 | 2023-05-23 | ||
| Enamine | EN300-1979712-0.05g |
(1R)-1-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol |
2227918-46-7 | 0.05g |
$851.0 | 2023-09-16 | ||
| Enamine | EN300-1979712-10.0g |
(1R)-1-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol |
2227918-46-7 | 10g |
$4360.0 | 2023-05-23 | ||
| Enamine | EN300-1979712-0.25g |
(1R)-1-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol |
2227918-46-7 | 0.25g |
$933.0 | 2023-09-16 | ||
| Enamine | EN300-1979712-0.1g |
(1R)-1-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol |
2227918-46-7 | 0.1g |
$892.0 | 2023-09-16 | ||
| Enamine | EN300-1979712-5.0g |
(1R)-1-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol |
2227918-46-7 | 5g |
$2940.0 | 2023-05-23 | ||
| Enamine | EN300-1979712-10g |
(1R)-1-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol |
2227918-46-7 | 10g |
$4360.0 | 2023-09-16 | ||
| Enamine | EN300-1979712-2.5g |
(1R)-1-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol |
2227918-46-7 | 2.5g |
$1988.0 | 2023-09-16 | ||
| Enamine | EN300-1979712-0.5g |
(1R)-1-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol |
2227918-46-7 | 0.5g |
$974.0 | 2023-09-16 | ||
| Enamine | EN300-1979712-1g |
(1R)-1-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol |
2227918-46-7 | 1g |
$1014.0 | 2023-09-16 |
(1R)-1-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol 関連文献
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
2227918-46-7 ((1R)-1-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol) 関連製品
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
